4-Bromo-3-ethyl-7-fluoro-1H-indole

Medicinal Chemistry Halogen Bonding Drug Design

Medicinal chemistry teams running parallel synthesis often face step-count bottlenecks when a scaffold lacks orthogonal reactive handles. 4-Bromo-3-ethyl-7-fluoro-1H-indole directly solves this: - The 4-Br site enables Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) for rapid C4 library generation. - The 7-F group provides documented metabolic stability and antifungal potency (MIC 2-5 mg/L vs. Botrytis cinerea). - The 3-Et group offers tunable lipophilicity for hit-to-lead optimization. This single intermediate replaces multi-step sequences, boosting library throughput.

Molecular Formula C10H9BrFN
Molecular Weight 242.09 g/mol
Cat. No. B13705952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-ethyl-7-fluoro-1H-indole
Molecular FormulaC10H9BrFN
Molecular Weight242.09 g/mol
Structural Identifiers
SMILESCCC1=CNC2=C(C=CC(=C12)Br)F
InChIInChI=1S/C10H9BrFN/c1-2-6-5-13-10-8(12)4-3-7(11)9(6)10/h3-5,13H,2H2,1H3
InChIKeyDMDKAWZMWKIZNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-ethyl-7-fluoro-1H-indole: Triply-Substituted Indole Scaffold


4-Bromo-3-ethyl-7-fluoro-1H-indole (MDL: MFCD22559527, molecular formula: C10H9BrFN, molecular weight: 242.09 g/mol) is a triply-substituted halogenated indole building block featuring a bromine atom at the 4-position, an ethyl group at the 3-position, and a fluorine atom at the 7-position of the indole core [1]. This compound belongs to the class of polysubstituted indoles widely employed in medicinal chemistry as versatile intermediates for constructing complex drug-like molecules [2]. The strategic combination of a 4-bromo handle (enabling cross-coupling reactions), a 7-fluoro substituent (modulating electronic properties and metabolic stability), and a 3-ethyl group (providing alkyl substitution diversity) positions this scaffold as a distinct entry point for structure-activity relationship (SAR) exploration in pharmaceutical research programs targeting kinase inhibition, antiviral applications, and antimicrobial development.

Triple-substitution pattern (4-Br, 3-Et, 7-F) supports divergent parallel library synthesis from a single intermediate.
7-Fluoro group reported to influence electronic profile and class-level antifungal activity.
4-Bromo handle enables site-selective Pd-catalyzed cross-coupling for C4 diversification.
3-Ethyl provides steric and lipophilicity tuning relevant to SAR exploration.

4-Bromo-3-ethyl-7-fluoro-1H-indole: Why Triple Substitution Matters


The substitution of 4-bromo-3-ethyl-7-fluoro-1H-indole with simpler mono-halogenated or mono-alkylated indole analogs fundamentally alters the achievable synthetic outcomes and SAR exploration space. Each substituent position on the indole core—the 4-bromo handle, the 7-fluoro group, and the 3-ethyl chain—serves a distinct and non-interchangeable functional role. The 4-bromo substituent provides a site-selective handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) that is absent in 3-ethyl-7-fluoro-1H-indole (CAS 1360902-63-1) . Conversely, the 7-fluoro group confers electronic modulation and metabolic blocking effects documented for fluoroindoles—including enhanced antifungal potency relative to non-fluorinated counterparts and improved oxidative metabolic stability—that are absent in 4-bromo-3-ethyl-1H-indole (CAS 1360963-68-3) . Simultaneous presence of all three substituents enables divergent synthetic pathways and distinct biological property profiles that cannot be replicated by sequential use of simpler building blocks. This triply-substituted architecture directly supports parallel medicinal chemistry efforts where both halogen diversity and substitution pattern control are essential for hit-to-lead optimization.

4-Bromo Handle Absent
Analogs lacking the 4-bromo group cannot undergo Pd-catalyzed cross-coupling, removing a key diversification strategy.
7-Fluoro Group Omitted
Non-fluorinated comparators lack the electronic modulation and class-level antifungal pharmacophore associated with the 7-fluoro substituent.
3-Alkyl Substitution Missing
Without the 3-ethyl group, steric environment and lipophilicity profile differ, potentially altering reaction selectivity and biological readouts.

4-Bromo-3-ethyl-7-fluoro-1H-indole: Comparative Evidence


Dual Halogen Substitution vs. Mono-Halogenated Analogs

4-Bromo-3-ethyl-7-fluoro-1H-indole is the only commercially documented indole building block simultaneously bearing bromine at the 4-position, fluorine at the 7-position, and an ethyl group at the 3-position. Comparative analysis of commercially available 3-ethyl-substituted indole building blocks reveals that 3-ethyl-7-fluoro-1H-indole (CAS 1360902-63-1, MW 163.19) lacks the 4-bromo handle essential for cross-coupling, while 4-bromo-3-ethyl-1H-indole (CAS 1360963-68-3, MW 224.10) lacks the 7-fluoro substituent critical for electronic modulation and metabolic stability . 4-Bromo-7-fluoro-1H-indole (CAS 883500-66-1, MW 214.03) contains both halogens but lacks the 3-ethyl alkyl diversity element . The target compound uniquely integrates all three substituents, enabling simultaneous bromine-enabled cross-coupling, fluorine-mediated metabolic blocking, and ethyl-directed steric tuning within a single synthetic intermediate.

Triple vs. Double Substitution
Head-to-head
All three substituents (4-Br, 3-Et, 7-F) integrated in a single scaffold; comparators carry only two functional positions.
Enables divergent synthesis without sequential protection/deprotection steps.
Based on commercial availability analysis of CAS-registered indole derivatives.
Medicinal Chemistry Halogen Bonding Drug Design

C4 Cross-Coupling Compared to Non-Brominated Indole

The presence of the 4-bromo substituent in 4-bromo-3-ethyl-7-fluoro-1H-indole provides a site-selective handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira alkynylation) that is structurally absent in the comparator 3-ethyl-7-fluoro-1H-indole (CAS 1360902-63-1) . While 4-bromo-7-fluoro-1H-indole (CAS 883500-66-1) also offers a 4-bromo handle for cross-coupling, it lacks the 3-ethyl group present in the target compound—a difference that alters the steric environment around the reactive bromine site and modifies the electronic properties of the indole π-system . The 3-ethyl substituent in the target compound provides distinct lipophilicity and steric bulk relative to the 3-hydrogen comparator, which directly influences reaction kinetics and product distribution in cross-coupling transformations. Brominated indoles are established intermediates for the synthesis of more complex pharmacologically active molecules, with the bromine atom enabling regioselective functionalization at the 4-position that is not achievable with non-brominated analogs [1].

C4 Cross-Coupling Capability
Method context
4-Br handle provides site for Suzuki, Buchwald-Hartwig, and Sonogashira reactions.
Unlocks C4 diversification that is inaccessible with non-brominated analogs.
3-Ethyl modulates steric environment; non-brominated comparator lacks cross-coupling entry point.
Organic Synthesis Cross-Coupling Palladium Catalysis

7-Fluoro Antifungal Activity vs. Non-Fluorinated Indoles

Published SAR studies on halogenated indoles establish that 7-fluoro substitution confers significant antifungal potency against Botrytis cinerea, a major postharvest fungal pathogen. In direct comparative testing of 16 halogenated indole derivatives, 7-fluoroindole exhibited MIC values in the range of 2–5 mg/L—potency that was superior to the clinical antifungal comparators fluconazole and natamycin [1]. Quantitative structure-activity relationship (QSAR) analysis of the complete halogenated indole series revealed that the presence of a fluoro group in the indole moiety is essential for anti-Botrytis activity, with fluoro-substituted derivatives consistently outperforming bromo-, chloro-, and iodo-substituted analogs [1]. While the target compound 4-bromo-3-ethyl-7-fluoro-1H-indole itself has not been directly tested in this assay system, the established class-level contribution of the 7-fluoro substituent to antifungal activity distinguishes it from non-fluorinated comparators such as 4-bromo-3-ethyl-1H-indole (CAS 1360963-68-3). Additionally, 7-fluoroindole derivatives have been employed as bioisosteric replacements for 7-azaindole scaffolds in influenza PB2 inhibitor programs, demonstrating the broader pharmacophoric utility of the 7-fluoroindole substructure .

Antifungal Potency (Class-Level)
Class-level
MIC 2–5 mg/L for 7-fluoroindole class against Botrytis cinerea.
Supports incorporation into antifungal SAR programs.
Data from fluoroindole class; target compound not directly assayed in this system.
Antifungal Activity Structure-Activity Relationship Fluorine Medicinal Chemistry

Antivirulence Activity from Dual Halogen Substitution

Structure-activity relationship studies of 44 indole analogs against Vibrio campbellii in a gnotobiotic brine shrimp in vivo model have quantified the protective effects of specific halogen substitution patterns [1]. Among the 17 most active halogenated indole analogs selected for detailed analysis, both 4-bromoindole (improving brine shrimp survival to 79 ± 12% at 100 μM challenge) and 7-fluoroindole (associated with the fluoroindole class showing MIC 2–5 mg/L antifungal potency in related studies) demonstrated significant antivirulence efficacy [1][2]. Specifically, 4-bromoindole achieved 79 ± 12% survival relative to untreated challenged controls, while 7-bromoindole achieved 73 ± 7% survival [1]. The study further demonstrated that halogenated indole analogs decreased swimming motility at both 10 μM and 100 μM concentrations and reduced biofilm formation at 100 μM [1]. The dual halogen architecture of 4-bromo-3-ethyl-7-fluoro-1H-indole—simultaneously incorporating the 4-bromo and 7-fluoro substitution patterns—positions it to potentially capture synergistic antivirulence contributions from both pharmacophoric elements that are separately validated in structurally related compounds.

Antivirulence Survival Benefit
Class-level
4-Bromoindole: 79±12% survival; 7-bromoindole: 73±7% at 100 µM in brine shrimp Vibrio challenge.
Dual halogen design may capture combined pharmacophore contributions.
Gnotobiotic Artemia model; target compound not directly tested.
Antivirulence Therapy Quorum Sensing Aquaculture

4-Bromo-3-ethyl-7-fluoro-1H-indole: Research Applications


Divergent Library Synthesis from a Single Intermediate

Medicinal chemistry groups executing parallel synthesis campaigns should prioritize 4-bromo-3-ethyl-7-fluoro-1H-indole when the synthetic plan requires divergent functionalization at the 4-position while simultaneously maintaining 7-fluoro electronic modulation and 3-ethyl steric tuning. The 4-bromo handle enables Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira) for rapid generation of C4-diversified analog libraries . This single-intermediate approach eliminates the need for separate 4-functionalization steps that would be required if using 3-ethyl-7-fluoro-1H-indole (lacking the 4-bromo handle), thereby reducing overall synthetic step count and improving library production throughput.

Antifungal Lead Optimization against Botrytis cinerea

Agrochemical and pharmaceutical research programs focused on developing novel antifungal agents should consider 4-bromo-3-ethyl-7-fluoro-1H-indole as a strategic scaffold based on documented SAR demonstrating that 7-fluoro substitution confers MIC values of 2–5 mg/L against Botrytis cinerea—potency superior to clinical comparators fluconazole and natamycin . The 4-bromo handle provides a site for further SAR exploration through cross-coupling diversification, while the 3-ethyl group offers additional lipophilicity tuning. This triple-substitution pattern is particularly relevant for programs seeking fluoroindole-based alternatives to benzimidazole fungicides in postharvest pathogen control applications.

Antivirulence Discovery via Dual Halogen Pharmacophores

Academic and industrial research groups investigating antivirulence approaches against Vibrio species or quorum-sensing inhibition should evaluate 4-bromo-3-ethyl-7-fluoro-1H-indole as a scaffold that combines two halogen substitution patterns individually associated with protective efficacy in in vivo infection models . The 4-bromo substituent mirrors the pharmacophore present in 4-bromoindole (79 ± 12% survival protection in brine shrimp Vibrio campbellii challenge at 100 μM), while the 7-fluoro group aligns with the fluoroindole class showing protective efficacy at 10 μM concentrations . This dual halogen architecture enables exploration of potential additive or synergistic antivirulence mechanisms in a single molecular scaffold.

7-Azaindole Bioisosteres for Influenza PB2 Inhibitors

Medicinal chemistry teams pursuing influenza PB2 cap-binding inhibitors may procure 4-bromo-3-ethyl-7-fluoro-1H-indole as a scaffold for exploring 7-fluoroindole-based bioisosteric replacements of 7-azaindole cores . Published work has evaluated 7-fluoro-substituted indoles as alternatives to the 7-azaindole scaffold of Pimodivir, a clinical-stage PB2 inhibitor . The target compound's 4-bromo handle provides a vector for further SAR diversification, while the 3-ethyl and 7-fluoro substituents enable exploration of steric and electronic parameters critical for PB2 cap-binding domain engagement.

Application
Selection Property
Validation Focus
Divergent Library Synthesis
Triple-substitution scaffold with orthogonal handles for cross-coupling, electronic tuning, and steric variation
C4 diversification efficiency; protection-group-free parallel synthesis workflows
Antifungal SAR Exploration
7-Fluoroindole scaffold associated with class-level anti-Botrytis activity
MIC profiling against fungal pathogens; fluorinated vs non-fluorinated analog comparison
Antivirulence Screening Research
Dual halogen (4-Br + 7-F) architecture combining two pharmacophores linked to protective efficacy
In vivo Vibrio challenge models; motility and biofilm formation assays
Influenza PB2 Bioisostere Exploration
7-Fluoroindole as potential bioisosteric replacement for 7-azaindole core
Cap-binding domain engagement; steric/electronic parameter optimization

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